Cas no 21466-01-3 (2-Chloro-5'-adenylic Acid)

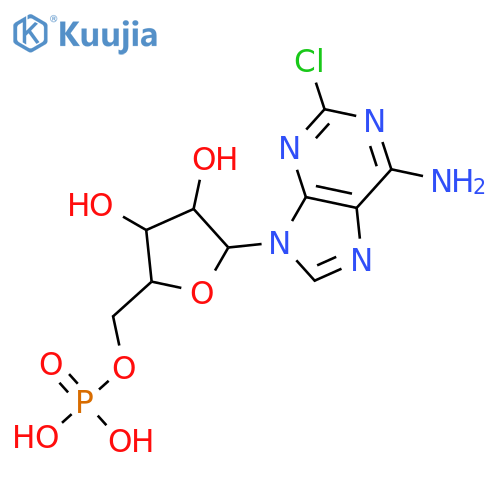

2-Chloro-5'-adenylic Acid structure

商品名:2-Chloro-5'-adenylic Acid

2-Chloro-5'-adenylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloroadenosine 5’-Monophosphate

- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxy-oxophosphanium

- 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt

- 2-CHLOROADENOSINE 5'-MONOPHOSPHATE

- 5'-Adenylic acid,2-chloro-

- 2-Chloro-AMP

- 5'-Adenylic acid,2-chloro

- Adenosine,2-chloro-,5'-(dihydrogen phosphate) (8CI)

- SCHEMBL8423402

- [(2R, 3S, 4R, 5R)-5-(6-amino-2-chloropurin-9-yl)-3, 4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- 2-Chloroadenosine 5'-Monophosphate Ditriethylamine Salt

- 2-Chloro-adenosine monophosphate

- {[(2R,3S,4R,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid

- 5'-Adenylic acid, 2-chloro-

- 21466-01-3

- ((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

- CHEMBL610643

- BDBM50367107

- 2-Chloro-5'-adenylic Acid

- CHEMBL3244493

- 2-chloro-adenosine-5'-O-monophosphate

-

- インチ: InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)

- InChIKey: FXXRIUZMLRLFKP-UHFFFAOYSA-N

- ほほえんだ: P(OCC1OC(N2C3=C(C(=NC(Cl)=N3)N)N=C2)C(O)C1O)(O)(O)=O

計算された属性

- せいみつぶんしりょう: 364.02100

- どういたいしつりょう: 242.064447

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 248

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- 密度みつど: 2.401

- ふってん: 765.331°C at 760 mmHg

- フラッシュポイント: 416.657°C

- 屈折率: 1.91

- PSA: 187.24000

- LogP: -0.13200

2-Chloro-5'-adenylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C987456-5mg |

2-Chloro-5'-adenylic Acid |

21466-01-3 | 5mg |

$ 161.00 | 2023-09-08 | ||

| TRC | C987456-25mg |

2-Chloro-5'-adenylic Acid |

21466-01-3 | 25mg |

$ 730.00 | 2023-09-08 | ||

| TRC | C987456-50mg |

2-Chloro-5'-adenylic Acid |

21466-01-3 | 50mg |

$1160.00 | 2023-05-18 | ||

| TRC | C987456-10mg |

2-Chloro-5'-adenylic Acid |

21466-01-3 | 10mg |

$ 305.00 | 2023-09-08 |

2-Chloro-5'-adenylic Acid 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

21466-01-3 (2-Chloro-5'-adenylic Acid) 関連製品

- 61-19-8(Adenosine monophosphate)

- 1053-73-2(3'-Adenylic acid,5'-(dihydrogen phosphate))

- 18422-05-4(Adenosine 5'-monophosphate monohydrate)

- 60-92-4(Cyclic AMP)

- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)

- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量